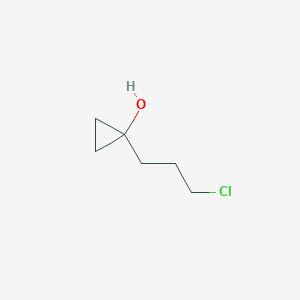
1-(3-chloropropyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloropropyl)cyclopropan-1-ol is an organic compound with the molecular formula C6H11ClO It is a cyclopropanol derivative where a chloropropyl group is attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-chloropropyl)cyclopropan-1-ol can be synthesized through the cyclopropanation of ethyl 4-chlorobutanoate. The general procedure involves the use of titanium(IV) isopropoxide as a catalyst and ethylmagnesium bromide (EtMgBr) as a reagent. The reaction is carried out in diethyl ether at room temperature, followed by hydrolysis with cold 10% sulfuric acid solution. The product is then extracted with ether and purified using short-column silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-chloropropyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1-(3-Propyl)cyclopropanol.
Substitution: Formation of 1-(3-Hydroxypropyl)cyclopropanol or 1-(3-Aminopropyl)cyclopropanol.
Aplicaciones Científicas De Investigación
1-(3-chloropropyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-chloropropyl)cyclopropan-1-ol involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate biological pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a cyclopropane ring.
1-(4-Chlorobutyl)cyclopropanol: Similar but has a butyl group instead of a propyl group.
1-(3-Chloropropyl)cyclohexanol: Similar but contains a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
1-(3-chloropropyl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs. The strained three-membered ring structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
174790-32-0 |
|---|---|
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.6 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-5-1-2-6(8)3-4-6/h8H,1-5H2 |
Clave InChI |
PACSUMUBOSJKCI-UHFFFAOYSA-N |
SMILES |
C1CC1(CCCCl)O |
SMILES canónico |
C1CC1(CCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















